2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Description
Properties
CAS No. |
21578-53-0 |
|---|---|
Molecular Formula |
C15H10N4OS |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-phenyldiazenyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C15H10N4OS/c20-14-13(18-17-10-6-2-1-3-7-10)21-15-16-11-8-4-5-9-12(11)19(14)15/h1-9,13H |
InChI Key |
KXHFBDPRZYXQAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2C(=O)N3C4=CC=CC=C4N=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 380494 involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and functional group modifications. Each step requires specific reagents, solvents, and catalysts to facilitate the reactions. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of NSC 380494 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same fundamental chemical reactions as in the laboratory synthesis but is optimized for large-scale production. This includes the use of industrial-grade reagents, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
NSC 380494 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: NSC 380494 can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
The reactions involving NSC 380494 typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Physical Properties
The compound exhibits properties typical of azo compounds, including vibrant coloration and potential photostability, which can be advantageous in various applications.
Medicinal Chemistry
The thiazolo[3,2-a]benzimidazole derivatives are known for their biological activities, including anticancer and antimicrobial properties. The specific compound under discussion has been explored for:
- Anticancer Activity : Studies have indicated that derivatives of thiazolo[3,2-a]benzimidazole exhibit significant cytotoxic effects against various cancer cell lines. For example, a review highlighted the synthesis and evaluation of thiazolo[3,2-a]benzimidazoles as potential anticancer agents due to their ability to induce apoptosis in cancer cells .
- Antimicrobial Properties : Research has shown that compounds similar to 2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one possess antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance .
Material Science
The compound's unique structural features allow it to be utilized in the development of advanced materials:
- Dyes and Pigments : The azo group in its structure makes it suitable for use as a dye or pigment in textiles and coatings. Its stability under light exposure is a desirable property for materials requiring long-lasting color .
- Organic Electronics : Due to its electronic properties, this compound can be investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where efficient charge transport is essential .
Pharmacological Studies
Recent pharmacological studies have focused on the synthesis of new derivatives based on this compound to enhance its bioactivity:
- Structure-Activity Relationship (SAR) : Research has been conducted to modify the structure of thiazolo[3,2-a]benzimidazole derivatives to improve their efficacy against specific biological targets. For instance, altering substituents on the benzene ring can significantly affect their biological activity .
Case Study 1: Anticancer Activity
A study published in Frontiers in Pharmacology examined various thiazolo[3,2-a]benzimidazole derivatives for their anticancer properties. The results indicated that certain derivatives showed promising activity against breast and colon cancer cell lines through mechanisms involving apoptosis induction .
Case Study 2: Antimicrobial Efficacy
Research conducted by MDPI explored the antimicrobial effects of thiazolo[3,2-a]benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that modifications to the thiazole ring enhanced antimicrobial potency .
Mechanism of Action
The mechanism of action of NSC 380494 involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use. For example, in medicinal chemistry, NSC 380494 may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
Key Observations :
- Arylidene derivatives (e.g., furyl or benzylidene) exhibit enhanced enzyme inhibitory activity due to extended conjugation and improved binding affinity .
- Halogenation (e.g., Br at position 6) increases antiparasitic activity compared to parent compounds .
Electrochemical and Spectral Properties
Electrochemical reduction of 2-arylazo derivatives proceeds via a pH-dependent mechanism involving cleavage of the azo (–N=N–) bond to form hydrazine intermediates . For example:
- 2-(4-Nitrophenyl) derivative: Exhibits a more negative E½ (−0.89 V) due to electron-withdrawing –NO₂ group stabilization of intermediates .
Infrared (IR) spectra consistently show C=O (1680–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretching vibrations, while ¹H NMR reveals deshielded protons adjacent to electron-deficient substituents .
Biological Activity
The compound 2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a member of the thiazole and benzimidazole family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : 2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Molecular Formula : C₁₄H₁₃N₅OS
- Molecular Weight : 285.35 g/mol
The compound features a thiazole ring fused with a benzimidazole moiety, which is significant for its biological activity. The presence of the phenyldiazenyl group is also critical in enhancing its reactivity and interaction with biological targets.
Synthesis
The synthesis of 2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step reactions including diazotization and cyclization processes. The synthetic pathway can be summarized as follows:
- Diazotization : An aromatic amine is treated with nitrous acid to form a diazonium salt.
- Coupling Reaction : The diazonium salt is then coupled with a suitable thiazole derivative under acidic conditions to yield the target compound.
Antifungal Activity
Research indicates that derivatives of thiazolo-benzimidazoles exhibit significant antifungal properties. For instance, compounds structurally related to 2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one have shown potent activity against various fungal strains. A study reported that similar compounds demonstrated effective inhibition against Rhizoctonia solani and Magnaporthe oryzae, with EC50 values comparable to established antifungal agents like carbendazim .
| Compound | EC50 (μg/mL) | Positive Control (Carbendazim) |
|---|---|---|
| 6f | 1.85 | 1.87 |
| 6a | <5 | - |
| 6c | <10 | - |
Antioxidant Activity
The antioxidant potential of the compound has also been investigated. Studies suggest that the thiazole and benzimidazole moieties contribute to scavenging free radicals effectively. This property is crucial in mitigating oxidative stress-related diseases.
Cytotoxicity
Cytotoxic studies reveal that 2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one exhibits selective cytotoxicity against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells while sparing normal cells .
Case Studies
-
Antifungal Study : In vitro assays were conducted on several derivatives of thiazolo-benzimidazoles against M. oryzae. The results indicated that modifications in the phenyl group significantly influenced antifungal potency.
- Findings : Compound 6f showed an EC50 of 1.85 μg/mL, comparable to carbendazim.
- Cytotoxicity Assay : A study assessed the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated a dose-dependent increase in cytotoxicity with IC50 values ranging from 5 to 15 μM depending on the specific derivative tested .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
